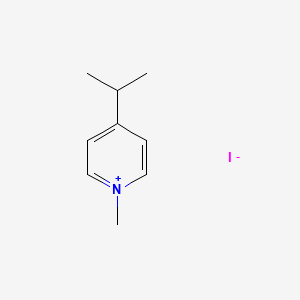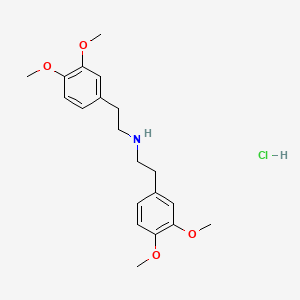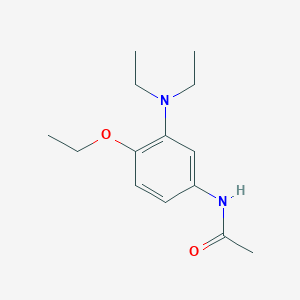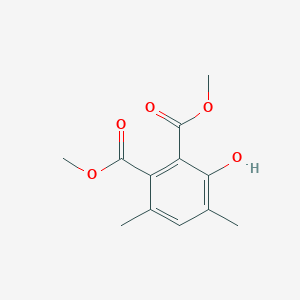
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, a phenylmethyl group, and a trimethoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trimethoxyphenoxy Intermediate: This step involves the reaction of 3,4,5-trimethoxyphenol with an appropriate halogenating agent to form the trimethoxyphenoxy intermediate.
Acetamide Formation: The intermediate is then reacted with acetamide under specific conditions to form the desired acetamide derivative.
Introduction of the Phenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(phenylmethyl)-2-(3,4-dimethoxyphenoxy)-: Similar structure but with two methoxy groups instead of three.
Acetamide, N-(phenylmethyl)-2-(3,5-dimethoxyphenoxy)-: Another similar compound with different positioning of methoxy groups.
Acetamide, N-(phenylmethyl)-2-(4-methoxyphenoxy)-: Contains only one methoxy group.
Uniqueness
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- is unique due to the presence of three methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
24789-76-2 |
|---|---|
Molekularformel |
C18H21NO5 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-benzyl-2-(3,4,5-trimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO5/c1-21-15-9-14(10-16(22-2)18(15)23-3)24-12-17(20)19-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
GKRGVOGWPNHCLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


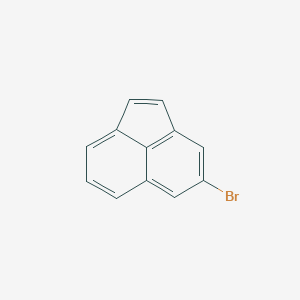
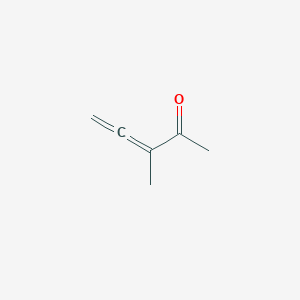
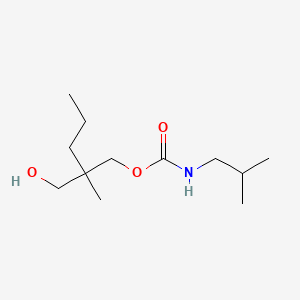
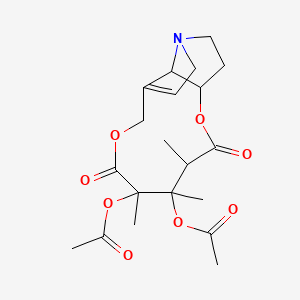
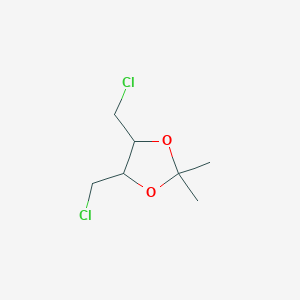
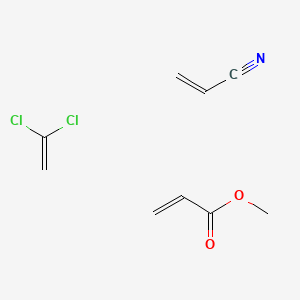

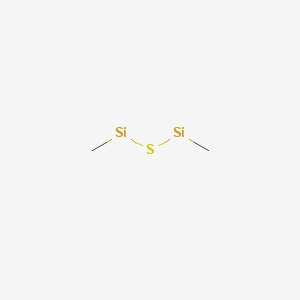
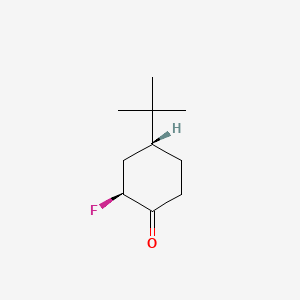
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
